![molecular formula C22H22N2O3S B5819784 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5819784.png)
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a naphthylsulfonyl group attached to a piperazine ring, which is further connected to a phenyl group and an ethanone moiety. Its intricate structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The naphthylsulfonyl group and piperazine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other similar compounds, such as:
- 4-(4-(2-NAPHTHYLSULFONYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the naphthylsulfonyl group and piperazine ring in this compound distinguishes it from other related compounds.
Properties
IUPAC Name |
1-[4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17(25)18-6-9-21(10-7-18)23-12-14-24(15-13-23)28(26,27)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUVLARZPQTINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B5819707.png)
![Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5819715.png)
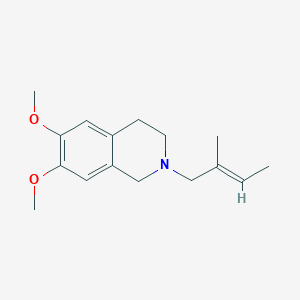
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate](/img/structure/B5819724.png)
![2-[N-(dimethylsulfamoyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B5819740.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
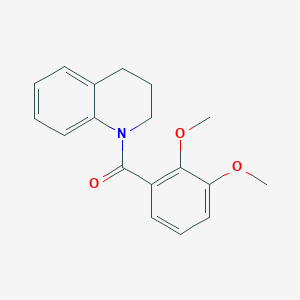
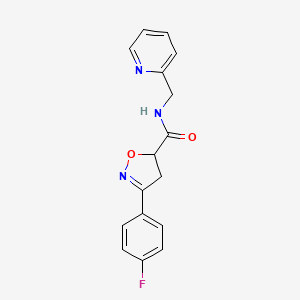
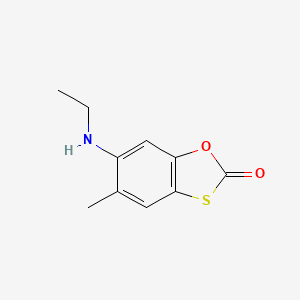
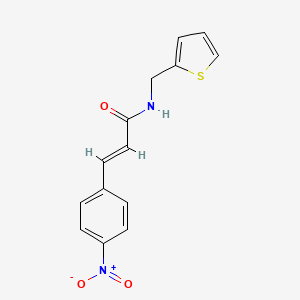
![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-(2-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5819820.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)
